Structural and Spectroscopic Elucidation of (1S,3R)-3-methylcyclohexan-1-ol: A Comprehensive NMR Guide
Structural and Spectroscopic Elucidation of (1S,3R)-3-methylcyclohexan-1-ol: A Comprehensive NMR Guide
Executive Summary
The precise characterization of chiral cyclic systems is a foundational requirement in drug development and synthetic organic chemistry. (1S,3R)-3-methylcyclohexan-1-ol is a chiral, secondary cyclic alcohol. Establishing its exact three-dimensional conformation in solution is critical, as the spatial arrangement of its functional groups dictates its pharmacological binding affinity and chemical reactivity. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures of this molecule, grounded in conformational thermodynamics and advanced spectroscopic theory.
Stereochemical Causality and Conformational Equilibrium
The IUPAC nomenclature (1S,3R) strictly defines the absolute configuration of the two stereocenters. When mapped onto a cyclohexane ring, the (1S,3R) configuration translates to a cis-1,3-disubstitution pattern[1].
In cyclohexane systems, conformational isomerism dictates that a 1,3-cis relationship allows both substituents to occupy equatorial positions simultaneously. The molecule exists in a dynamic equilibrium between two chair conformations:
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Diequatorial Conformer : Both the hydroxyl (-OH) and methyl (-CH 3 ) groups are in equatorial positions.
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Diaxial Conformer : Both groups are forced into axial positions.
Due to the severe 1,3-diaxial steric clash between the axial methyl group, the axial hydroxyl group, and the axial hydrogen atom at C5, the diaxial conformer is energetically penalized by approximately +3.8 kcal/mol. Consequently, the diequatorial conformer is favored by >99% at room temperature[2]. This thermodynamic preference is the primary causal driver for all observed NMR coupling constants and chemical shifts.
Caption: Logical flow from absolute configuration to NMR observables for the (1S,3R) isomer.
1 H NMR Spectroscopy: Spin-Spin Coupling Mechanics
The 1 H NMR spectrum of (1S,3R)-3-methylcyclohexan-1-ol is defined by the fixed diequatorial geometry of its substituents, which locks the corresponding methine protons (H1 and H3) into axial positions.
Mechanistic Explanation of Chemical Shifts and Multiplicities
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H1 (Carbinol Proton, ~3.50 ppm) : Because the -OH group is equatorial, H1 is axial. According to the Karplus equation, the dihedral angle between H1 ax and its adjacent axial protons (H2 ax and H6 ax ) is ~180°, resulting in large coupling constants ( J≈10−12 Hz). The dihedral angle with equatorial protons (H2 eq and H6 eq ) is ~60°, yielding small couplings ( J≈4 Hz). Thus, H1 appears as a distinct triplet of triplets (tt) .
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H2 ax (~0.85 ppm) : This proton is highly shielded. It is flanked by two equatorial substituents, meaning it sits in the shielding cone of the adjacent C-C and C-O single bonds. It couples with three other axial protons (H1, H3, and H2 eq ), appearing as a pseudo-quartet ( q ) with large J values (~12 Hz).
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Methyl Protons (~0.90 ppm) : The equatorial methyl group appears as a sharp doublet ( J≈6.5 Hz) due to coupling with the axial H3 proton.
Table 1: 1 H NMR Quantitative Data Summary
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration |
| H1 (axial) | 3.50 | tt (triplet of triplets) | 10.5, 4.2 | 1H |
| H2 eq | 1.95 | dt (doublet of triplets) | 12.5, 4.0 | 1H |
| H3 (axial) | 1.50 | m (multiplet) | - | 1H |
| H4 eq , H6 eq | 1.70 - 1.80 | m (multiplet) | - | 2H |
| H4 ax , H5 ax , H5 eq , H6 ax | 1.00 - 1.40 | m (multiplet) | - | 4H |
| -CH 3 | 0.90 | d (doublet) | 6.5 | 3H |
| H2 ax | 0.85 | q (pseudo-quartet) | ~12.0 | 1H |
13 C NMR Spectroscopy: Substituent Effects
The 13 C NMR spectrum provides a direct readout of the carbon skeleton. The chemical shifts are governed by inductive ( α ) effects, steric ( β ) effects, and hyperconjugative ( γ -gauche) effects. Advanced DP4 probability analyses and Gauge-Independent Atomic Orbital (GIAO) calculations confirm the exact resonance frequencies for this specific diastereomer[3].
Mechanistic Explanation of Carbon Resonances
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C1 (70.8 ppm) : Experiences a massive deshielding α -effect due to the direct attachment of the electronegative oxygen atom, which pulls electron density away via the inductive (-I) effect[3].
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C2 (44.7 ppm) : This methylene carbon is uniquely situated β to both the hydroxyl group and the methyl group. The additive positive β -effects from both equatorial substituents make it the most deshielded CH 2 in the ring[3].
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C5 (25.4 ppm) : Located γ to both substituents. Because both substituents are equatorial, C5 does not suffer from the severe shielding γ -gauche effect that would be present if the substituents were axial. However, lacking any α or β deshielding, it remains the most shielded ring carbon[3].
Table 2: 13 C NMR Quantitative Data Summary
| Carbon Assignment (IUPAC) | Chemical Shift (ppm) | Hybridization | Substituent Effect Rationale |
| C1 (CH-OH) | 70.8 | sp 3 | Strong α -deshielding from -OH |
| C2 (CH 2 ) | 44.7 | sp 3 | Dual β -deshielding from -OH and -CH 3 |
| C6 (CH 2 ) | 36.2 | sp 3 | β -deshielding from -OH |
| C4 (CH 2 ) | 34.9 | sp 3 | β -deshielding from -CH 3 |
| C3 (CH-CH 3 ) | 33.6 | sp 3 | α -deshielding from -CH 3 , β from -OH |
| C5 (CH 2 ) | 25.4 | sp 3 | γ -position to both groups (Baseline) |
| C7 (-CH 3 ) | 20.9 | sp 3 | Standard equatorial methyl resonance |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity data that can unequivocally differentiate (1S,3R)-3-methylcyclohexan-1-ol from its trans diastereomer, researchers must employ a self-validating acquisition system. The following protocol ensures quantitative integration and artifact-free baselines.
Step-by-Step Methodology
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Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.
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Probe Tuning and Shimming : Insert the sample into a ≥ 400 MHz NMR spectrometer. Perform automated or manual 3D shimming (Z, Z 2 , Z 3 , X, Y) until the residual CHCl 3 solvent peak full-width at half-maximum (FWHM) is ≤ 0.5 Hz.
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1 H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to at least 2.0 seconds (or 5×T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation, which is mandatory for accurate quantitative integration. Acquire 16 to 32 scans.
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13 C NMR Acquisition : Utilize a composite pulse decoupling (CPD) sequence (e.g., zgpg30 with WALTZ-16 decoupling) to remove 1 H- 13 C splitting. Set the relaxation delay to 2.0 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary/unprotonated-like carbons.
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Data Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.
Caption: Step-by-step self-validating experimental workflow for quantitative NMR acquisition.
References
- PubChem. "(1S,3R)-3-methylcyclohexan-1-ol - Compound Summary." National Center for Biotechnology Information.
- University of Tokyo, Department of Chemistry. "Problem Session (4): Calculation of NMR chemical shifts of cis-3-methylcyclohexanol and DP4 Analysis." U-Tokyo Academic Resources (April 28, 2018).
- The Journal of Organic Chemistry. "Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium(IV) Tetrachloride: Evidence for a Front Side Attack Mechanism." ACS Publications (January 2013).
